molecular formula C13H9Cl2F3N2O4 B041819 Pyraflufen CAS No. 129630-17-7

Pyraflufen

Cat. No.: B041819
CAS No.: 129630-17-7
M. Wt: 385.12 g/mol
InChI Key: YXIIPOGUBVYZIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyraflufen-ethyl, commonly known as this compound, is a herbicide that primarily targets an enzyme in a plant’s chloroplasts . This enzyme is known as Protoporphyrinogen Oxidase (PPO), which plays a crucial role in the biosynthesis of chlorophyll, the pigment responsible for photosynthesis .

Mode of Action

This compound inhibits the PPO enzyme, disrupting the synthesis of chlorophyll . This inhibition leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . The herbicide is selective with contact action, meaning it only affects the plants it directly contacts .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chlorophyll biosynthesis pathway . By inhibiting the PPO enzyme, this compound disrupts this pathway, leading to the accumulation of peroxidative agents. These agents cause the breakdown of cell membranes, resulting in the death of the plant cells .

Result of Action

The molecular effect of this compound is the inhibition of the PPO enzyme, leading to the disruption of chlorophyll biosynthesis . On a cellular level, this results in the breakdown of plant cell membranes, causing the cells to die . This leads to the visible symptoms of plant damage, such as chlorosis (yellowing of leaves) and necrosis (death of plant tissue) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors include the chemical and physical properties of the herbicide, such as water solubility, absorbability, lipophilicity, and volatility . Other factors include the timing and placement of the herbicide application, as well as the metabolic stability of the herbicide in the soil .

Biochemical Analysis

Biochemical Properties

Pyraflufen interacts with the enzyme protoporphyrinogen oxidase (PPO) in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, the pigment responsible for photosynthesis . By inhibiting PPO, this compound disrupts the production of chlorophyll, leading to cell membrane destruction and ultimately, plant death .

Cellular Effects

The primary cellular effect of this compound is the disruption of chlorophyll biosynthesis . This disruption leads to an accumulation of protoporphyrin, a highly photodynamic intermediate, which can cause a massive accumulation of reactive oxygen species (ROS) in the cell . This ROS accumulation can lead to oxidative damage, disrupting cellular processes and leading to cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme PPO . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll . The resulting accumulation of protoporphyrinogen IX leads to the production of ROS, causing oxidative damage and cell death .

Temporal Effects in Laboratory Settings

In soil, this compound-ethyl is rapidly degraded, showing half-lives that are usually shorter than 1 day . It is practically completely degraded into E1 metabolite . E1 metabolite was to a large extent degraded into metabolite E2 and to a minor extent into metabolite E9 .

Metabolic Pathways

This compound’s primary metabolic pathway involves the inhibition of PPO, disrupting the biosynthesis of chlorophyll . This disruption leads to an accumulation of protoporphyrinogen IX, which is then converted into protoporphyrin IX, a highly photodynamic compound .

Transport and Distribution

It is known that this compound is applied externally to plants and is absorbed through the leaves .

Subcellular Localization

Given its mode of action, it is likely that this compound interacts with enzymes in the chloroplasts of plant cells, where chlorophyll biosynthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyraflufen-ethyl involves several steps. One method includes the use of functionalized acidic ionic liquid to improve the oxidizing capability of hydrogen peroxide. This method allows the preparation of this compound-ethyl with high yield and purity at normal temperatures, significantly shortening the reaction time to 2-3 hours . The process involves the synthesis of a pyrazole ring intermediate and a dihydro isoxazole ring intermediate, which are then combined to form a thioether compound. The thioether is subsequently oxidized to obtain the target product .

Industrial Production Methods: Industrial production of this compound-ethyl typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for agricultural use .

Comparison with Similar Compounds

Similar Compounds: Pyraflufen-ethyl is similar to other PPO inhibitors, such as acifluorfen-sodium, bifenox, and oxyfluorfen . These compounds also inhibit the PPO enzyme and are used as herbicides to control broadleaf weeds and grasses.

Uniqueness: What sets this compound-ethyl apart from other similar compounds is its high efficacy and rapid action. It is effective at lower doses compared to some other PPO inhibitors and has a broader spectrum of activity . Additionally, this compound-ethyl is known for its environmental safety, as it degrades rapidly in soil, reducing the risk of long-term environmental impact .

Properties

IUPAC Name

2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N2O4/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16/h2-3,13H,4H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIIPOGUBVYZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057953
Record name Pyraflufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129630-17-7
Record name Pyraflufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129630-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyraflufen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyraflufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRAFLUFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6251A20Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of pyraflufen-ethyl?

A1: this compound-ethyl is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (Protox). [, , ] This enzyme is crucial in the biosynthesis pathway of chlorophyll in plants.

Q2: What are the downstream effects of this compound-ethyl's inhibition of Protox?

A2: Inhibiting Protox leads to the accumulation of protoporphyrinogen IX (Protogen) within plant chloroplasts. [, ] Protogen then leaks out of the chloroplasts and is rapidly oxidized to protoporphyrin IX (Proto IX) in the cytoplasm. [] This accumulation of Proto IX in the cytoplasm ultimately results in the disruption of cell membranes and the generation of reactive oxygen species, leading to plant cell death. [, ] This process is often referred to as "photobleaching" due to the visible damage it causes to plant tissues. [, ]

Q3: Are there differences in the accumulation of Protogen and Proto IX in different plant species treated with this compound-ethyl?

A3: Yes, research has shown varying levels of Protogen and Proto IX accumulation in different plant species treated with this compound-ethyl. For example, cucumber cotyledons treated with this compound-ethyl showed a significant accumulation of Protogen, followed by a subsequent increase in Proto IX. [] Interestingly, cleavers treated with this compound-ethyl primarily accumulated Protogen, while wheat showed minimal accumulation of either Protogen or Proto IX. [] This difference in accumulation patterns contributes to the selectivity of this compound-ethyl between crops like wheat and weeds like cleavers. [, ]

Q4: What is the molecular formula and weight of this compound-ethyl?

A4: The molecular formula of this compound-ethyl is C16H13Cl2F3N2O4, and its molecular weight is 423.2 g/mol. [, ]

Q5: How stable is this compound-ethyl in different environments?

A5: this compound-ethyl exhibits varying stability depending on the environmental conditions. It is relatively stable in acidic environments but readily hydrolyzes under neutral and alkaline conditions. [] Its degradation rate increases with rising temperatures. [] Studies have shown rapid degradation of this compound-ethyl in natural water bodies, with half-lives ranging from 1.35 to 4.56 days depending on the water source. [] In soil suspensions, this compound-ethyl also degrades quickly, primarily due to the alkaline pH and high soluble carbon content of the suspension. []

Q6: How does the structure of this compound-ethyl contribute to its herbicidal activity?

A6: While specific SAR studies for this compound-ethyl were not detailed in the provided research, its structure, containing a difluoromethoxy group and a halogenated pyrazole ring, is common to many PPO-inhibiting herbicides. These structural features are likely important for its interaction with the Protox enzyme.

Q7: Has resistance to this compound-ethyl been observed in any weed species?

A7: While dedicated studies on this compound-ethyl resistance were limited in the provided research, one study identified a potential case of cross-resistance. [] Palmer amaranth accessions resistant to fomesafen, another PPO-inhibiting herbicide, exhibited reduced sensitivity to this compound-ethyl compared to susceptible populations. [] This suggests that the development of cross-resistance to this compound-ethyl in PPO inhibitor-resistant weed populations is a potential concern.

Q8: What analytical methods are commonly employed for the detection and quantification of this compound-ethyl residues?

A9: High-performance liquid chromatography (HPLC) coupled with UV detection is frequently used for analyzing this compound-ethyl residues in various matrices, including apples, soil, and cotton plants. [, , , ] Solid-phase extraction (SPE) is a common sample preparation technique used to extract and purify this compound-ethyl from these matrices before HPLC analysis. [, , ]

Q9: What is the environmental fate of this compound-ethyl?

A10: this compound-ethyl degrades relatively quickly in the environment. Its half-life in soil was found to be approximately 11.89 days at 1.5 times the recommended dosage. []

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